molecular formula C13H16O3 B8324997 2-Methoxy-5-cyclopentyloxybenzaldehyde

2-Methoxy-5-cyclopentyloxybenzaldehyde

Cat. No.: B8324997
M. Wt: 220.26 g/mol
InChI Key: CTWPNROGIHJKBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-5-cyclopentyloxybenzaldehyde is a useful research compound. Its molecular formula is C13H16O3 and its molecular weight is 220.26 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

5-cyclopentyloxy-2-methoxybenzaldehyde

InChI

InChI=1S/C13H16O3/c1-15-13-7-6-12(8-10(13)9-14)16-11-4-2-3-5-11/h6-9,11H,2-5H2,1H3

InChI Key

CTWPNROGIHJKBV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)OC2CCCC2)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

5.45 g of potassium carbonate (39.4 mmol) and 4.2 ml of bromocyclopentane (39.4 mmol) are added to a solution of 4 g of 5-hydroxy-2-methoxybenzaidehyde (26.3 mmol) in 27 ml of acetonitrile. The mixture is stirred for 16 hours at 80° C. and is then poured into ice-cold water and extracted with ether, and the organic phase is washed with normal aqueous sodium hydroxide solution and then with saturated aqueous sodium chloride solution. The organic phase is dried over magnesium sulfate and filtered, and the solvent is evaporated off under vacuum. The title product is isolated by bulb-to-bulb oven distillation (T=200° C., P=10 mbar). 4.13 g of a pale yellow oil are obtained:
Quantity
5.45 g
Type
reactant
Reaction Step One
Quantity
4.2 mL
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
27 mL
Type
solvent
Reaction Step One

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